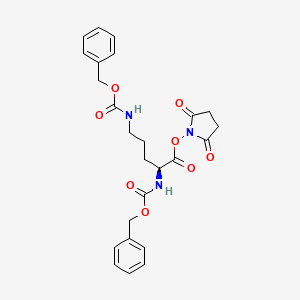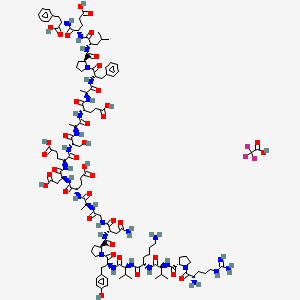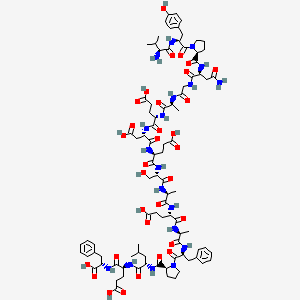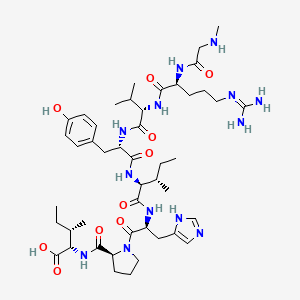
Z-Orn(Z)-osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Orn(Z)-osu, also known as N-α-(benzyloxycarbonyl)-L-ornithine N-hydroxysuccinimide ester, is a derivative of the amino acid ornithine. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds. The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group of ornithine helps in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Orn(Z)-osu typically involves the following steps:
Protection of Ornithine: The α-amino group of L-ornithine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This results in the formation of N-α-(benzyloxycarbonyl)-L-ornithine.
Activation with N-Hydroxysuccinimide (NHS): The carboxyl group of the protected ornithine is then activated using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC). This leads to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound primarily undergoes nucleophilic substitution reactions where the NHS ester reacts with nucleophiles such as amines to form stable amide bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-α-(benzyloxycarbonyl)-L-ornithine and N-hydroxysuccinimide.
Common Reagents and Conditions:
Nucleophiles: Amines are the most common nucleophiles used in reactions with this compound.
Solvents: Organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.
Conditions: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Major Products:
- The major product of the reaction between this compound and an amine is the corresponding amide, with N-hydroxysuccinimide as a by-product.
Chemistry:
Peptide Synthesis: this compound is extensively used in the synthesis of peptides. Its ability to form stable amide bonds makes it a valuable reagent in solid-phase peptide synthesis (SPPS).
Biology:
Protein Engineering: In biological research, this compound is used to modify proteins by introducing ornithine residues at specific sites.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs. Its stability and reactivity make it suitable for creating peptide conjugates and prodrugs.
Industry:
Bioconjugation: this compound is employed in the bioconjugation of biomolecules, facilitating the attachment of peptides to various substrates for industrial applications.
Mechanism of Action
The mechanism of action of Z-Orn(Z)-osu involves the formation of a reactive intermediate that facilitates the nucleophilic attack by amines. The NHS ester group is highly reactive towards nucleophiles, leading to the formation of stable amide bonds. The benzyloxycarbonyl protecting group ensures that the α-amino group of ornithine remains protected during the reaction, preventing side reactions and ensuring high specificity.
Comparison with Similar Compounds
Z-Gly-OSu (N-α-(benzyloxycarbonyl)-glycine N-hydroxysuccinimide ester): Similar to Z-Orn(Z)-osu, this compound is used in peptide synthesis but with glycine instead of ornithine.
Z-Ala-OSu (N-α-(benzyloxycarbonyl)-alanine N-hydroxysuccinimide ester): Another similar compound used in peptide synthesis, with alanine as the amino acid.
Uniqueness:
Side Chain Reactivity: The presence of the ornithine side chain in this compound provides additional sites for modification, making it more versatile compared to simpler amino acid derivatives like Z-Gly-OSu and Z-Ala-OSu.
Stability: The benzyloxycarbonyl protecting group in this compound offers enhanced stability, making it suitable for use in various synthetic and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2,5-bis(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O8/c29-21-13-14-22(30)28(21)36-23(31)20(27-25(33)35-17-19-10-5-2-6-11-19)12-7-15-26-24(32)34-16-18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,26,32)(H,27,33)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBMJCWSOQENR-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704852 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~5~-bis[(benzyloxy)carbonyl]-L-ornithinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90970-61-9 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~5~-bis[(benzyloxy)carbonyl]-L-ornithinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)

![1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B612777.png)


![[Nle11]-SUBSTANCE P](/img/structure/B612786.png)
